molecular formula C9H8N4O4S B1298433 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole CAS No. 77451-51-5

1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole

Cat. No.: B1298433
CAS No.: 77451-51-5
M. Wt: 268.25 g/mol
InChI Key: ZQMJAWSQRGYFBM-UHFFFAOYSA-N
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Description

1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole is an organic compound that belongs to the class of triazoles It is characterized by the presence of a toluenesulfonyl group and a nitro group attached to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole typically involves the reaction of p-toluenesulfonyl chloride with 3-nitro-1,2,4-triazole. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

Major Products:

    Substitution: Products include various substituted triazoles depending on the substituent introduced.

    Reduction: The major product is 1-(p-Toluenesulfonyl)-3-amino-1,2,4-triazole.

    Oxidation: Products include sulfonic acids and other oxidized derivatives.

Scientific Research Applications

1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The toluenesulfonyl group can also participate in interactions with proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

    p-Toluenesulfonyl chloride: Used in similar synthetic applications but lacks the nitro group.

    1,2,4-Triazole: The parent compound without the toluenesulfonyl and nitro groups.

    3-Nitro-1,2,4-triazole: Similar structure but lacks the toluenesulfonyl group.

Uniqueness: 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole is unique due to the presence of both the toluenesulfonyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Biological Activity

1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole is a compound belonging to the class of triazoles, which are known for their diverse biological activities. The 1,2,4-triazole framework has been extensively studied due to its potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and anti-parasitic properties. This article focuses on the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H8N4O3S\text{C}_9\text{H}_8\text{N}_4\text{O}_3\text{S}

This compound features a nitro group and a sulfonyl substituent that contribute to its biological activity. The presence of these functional groups enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit a wide range of biological activities:

  • Antimicrobial Activity : Triazole derivatives have shown significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ciprofloxacin and fluconazole .
  • Anticancer Properties : Certain 1,2,4-triazole derivatives have demonstrated anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cell lines . The mechanisms often involve modulation of cytokine release and interference with cell signaling pathways.
  • Anti-inflammatory Effects : Compounds like this compound have been evaluated for their ability to reduce pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .

Antimicrobial Activity

A study assessing various triazole derivatives found that this compound exhibited potent antimicrobial effects. The MIC values were determined against several Gram-positive and Gram-negative bacteria:

CompoundMIC (µM)Comparison StandardStandard MIC (µM)
1-(p-Toluenesulfonyl)-3-nitro24.7Ciprofloxacin18.1
Amoxicillin17.1
Fluconazole20.4

These results indicate that the compound's antimicrobial potency is on par with established antibiotics .

Anticancer Activity

In vitro studies demonstrated that derivatives of this compound significantly inhibited the growth of various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)<10Induction of apoptosis
HeLa (Cervical)<15Cell cycle arrest
A549 (Lung)<12Inhibition of NF-kB signaling pathway

The anticancer effects were attributed to the compound's ability to modulate key signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Activity

The anti-inflammatory potential was assessed through cytokine release assays in PBMCs:

CompoundTNF-α Inhibition (%) at 50 µg/mL
1-(p-Toluenesulfonyl)-3-nitro44–60%
Ibuprofen~30%

This significant inhibition suggests that the compound may serve as a potential anti-inflammatory agent with fewer side effects compared to traditional NSAIDs .

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives:

  • Case Study on Antimicrobial Resistance : A clinical study evaluated the efficacy of triazole compounds against resistant strains of Staphylococcus aureus. The results showed that certain derivatives maintained effectiveness against strains with known resistance mechanisms .
  • Case Study on Cancer Therapy : In vivo models using mice injected with tumor cells demonstrated that treatment with 1-(p-Toluenesulfonyl)-3-nitro significantly reduced tumor size compared to controls. This was associated with an increase in CD8+ T cells specific to tumor antigens .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-nitro-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O4S/c1-7-2-4-8(5-3-7)18(16,17)12-6-10-9(11-12)13(14)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMJAWSQRGYFBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=NC(=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350783
Record name 1-(4-Methylbenzene-1-sulfonyl)-3-nitro-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77451-51-5
Record name 1-(4-Methylbenzene-1-sulfonyl)-3-nitro-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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